![molecular formula C14H12N10O B12580427 2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline] CAS No. 296793-69-6](/img/structure/B12580427.png)
2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is a chemical compound known for its unique structure and properties It consists of two aniline groups connected by an oxygen bridge, each substituted with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] typically involves the reaction of 2,2’-oxybis(5-nitroaniline) with sodium azide under specific conditions. The nitro groups are reduced to amino groups, which then react with sodium azide to form the tetrazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole rings or the aniline groups.
Substitution: The tetrazole rings and aniline groups can participate in substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole rings or aniline groups.
Scientific Research Applications
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Materials Science: Due to its stability and unique properties, it is explored for use in energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] involves its interaction with various molecular targets. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, making the compound useful in binding studies and as a ligand in coordination chemistry. The pathways involved depend on the specific application, such as its role in catalysis or as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(1H-Tetrazol-5-yloxy)aniline
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Uniqueness
2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is unique due to its oxygen bridge connecting two aniline groups, each substituted with a tetrazole ring. This structure imparts specific properties, such as enhanced stability and potential for diverse chemical modifications, making it distinct from other similar compounds .
Properties
CAS No. |
296793-69-6 |
|---|---|
Molecular Formula |
C14H12N10O |
Molecular Weight |
336.31 g/mol |
IUPAC Name |
2-[2-amino-4-(tetrazol-1-yl)phenoxy]-5-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C14H12N10O/c15-11-5-9(23-7-17-19-21-23)1-3-13(11)25-14-4-2-10(6-12(14)16)24-8-18-20-22-24/h1-8H,15-16H2 |
InChI Key |
TVTNSJKOWAWWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)OC3=C(C=C(C=C3)N4C=NN=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)

![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
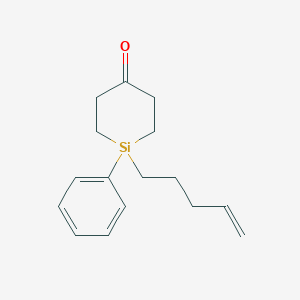
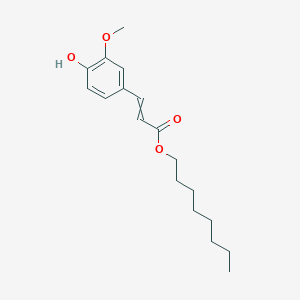
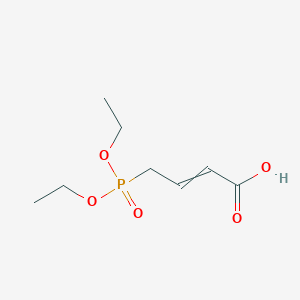
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
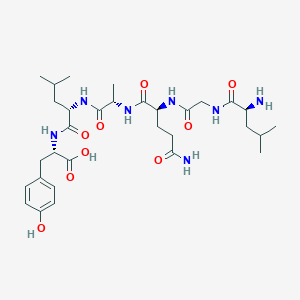
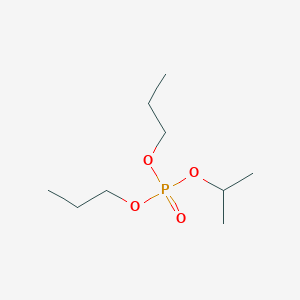
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
